Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate

Description

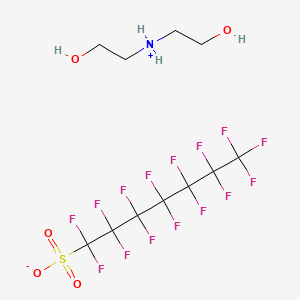

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate (CAS 70225-15-9) is a fluorinated surfactant comprising a bis(2-hydroxyethyl)ammonium cation and a perfluoroheptane sulphonate anion. Key properties include:

- Molecular formula: C₇HF₁₅O₃S⁻ · C₄H₁₂NO₂⁺

- Exact molecular weight: 555.01966 g/mol .

- Structural features: A perfluorinated heptane chain (C₇F₁₅) linked to a sulphonate group (-SO₃⁻) and a bis(2-hydroxyethyl)ammonium cation. The perfluoroalkyl chain confers hydrophobicity and chemical inertness, while the hydrophilic sulphonate and hydroxyethyl groups enhance solubility in polar solvents .

This compound is primarily used in specialized applications requiring thermal stability, surface activity, and resistance to degradation, such as firefighting foams, coatings, and electronic materials.

Properties

CAS No. |

70225-15-9 |

|---|---|

Molecular Formula |

C7HF15O3S.C4H11NO2 C11H12F15NO5S |

Molecular Weight |

555.26 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate |

InChI |

InChI=1S/C7HF15O3S.C4H11NO2/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;6-3-1-5-2-4-7/h(H,23,24,25);5-7H,1-4H2 |

InChI Key |

SDWCILHGJCGQEW-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)[NH2+]CCO.C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The synthesis of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate typically involves the reaction between pentadecafluoroheptanesulfonic acid and diethanolamine . This process results in the formation of a salt where the sulfonic acid group interacts with the amine functionality of diethanolamine, yielding the desired compound.

General Procedure

The preparation method can be summarized as follows:

-

- Pentadecafluoroheptanesulfonic acid (C7HF15O3S)

- Diethanolamine (C4H11NO2)

-

- Solvent: Commonly water or an organic solvent such as ethanol.

- Temperature: Typically maintained at room temperature or slightly elevated (e.g., 40–60°C).

- Molar Ratio: The reactants are mixed in a 1:1 molar ratio to ensure complete neutralization.

-

- Dissolve pentadecafluoroheptanesulfonic acid in the solvent.

- Slowly add diethanolamine while stirring continuously.

- Monitor the pH to ensure neutralization (target pH ~7).

- Allow the reaction mixture to stir for several hours to ensure completion.

-

- The product is isolated by evaporating the solvent under reduced pressure or by crystallization.

- Further purification may involve recrystallization using ethanol or acetone.

Mechanistic Insights

The reaction mechanism primarily involves:

- Proton transfer from the sulfonic acid group to the amine group of diethanolamine.

- Formation of ionic bonds between the sulfonate group and the ammonium center created by diethanolamine.

This interaction stabilizes the compound and imparts unique physicochemical properties, such as high thermal stability and surfactant activity.

Data Table: Reaction Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Reactants | Pentadecafluoroheptanesulfonic acid, Diethanolamine | Equimolar ratio used |

| Solvent | Water/Ethanol | Ethanol preferred for higher solubility |

| Temperature | 40–70°C | Elevated temperatures improve kinetics |

| Reaction Time | 4–6 hours | Ensures complete neutralization |

| Purification Method | Evaporation/Recrystallization | Solvent removal under reduced pressure |

Observations and Challenges

- Yield Optimization: The reaction yield depends significantly on solvent choice and temperature control.

- Environmental Considerations: Pentadecafluoroheptanesulfonic acid is persistent in the environment; handling requires adherence to safety protocols.

- Scale-Up Challenges: Industrial-scale synthesis may require additional steps for waste management and product stabilization.

Applications of Preparation Knowledge

Understanding the preparation methods is crucial for:

- Developing tailored surfactant formulations.

- Exploring modifications in chemical structure for enhanced performance.

- Ensuring environmental safety during synthesis and application.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions are less common for this compound due to the stability of the perfluorinated chain.

Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the sulfonate group.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution reagents: Alkyl halides, Nucleophiles such as amines and thiols

Major Products Formed:

Oxidation: Formation of ketones or aldehydes

Reduction: Limited due to stability

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Environmental Applications

1. Surfactant Properties

- Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate exhibits strong surfactant properties due to its amphiphilic nature. This makes it suitable for use in formulations aimed at reducing surface tension in various industrial processes, including oil recovery and environmental remediation efforts to clean up hydrocarbon spills.

2. Contaminant Behavior Studies

- Research indicates that perfluoroalkyl sulfonates can persist in the environment, leading to studies focused on their degradation pathways and ecological impact. Investigations into their behavior in aquatic systems help assess their long-term effects on marine life and water quality .

Materials Science Applications

1. Coatings and Additives

- The compound is being explored as an additive in paint formulations and coatings due to its hydrophobic and oleophobic characteristics. These properties enhance the durability and resistance of surfaces to stains and corrosion, making it particularly valuable in automotive and aerospace industries .

2. Firefighting Foams

- Its effectiveness as a component of firefighting foams is notable, especially in combating flammable liquid fires. The compound's ability to form stable films over flammable liquids helps prevent vapor release, thus reducing fire hazards .

Biomedical Research Applications

1. Antimicrobial Activity

- Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound's efficacy against biofilm-forming bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa suggests potential applications in medical device coatings or as an antiseptic agent .

2. Drug Delivery Systems

- The unique chemical structure allows for potential use in drug delivery systems where controlled release of therapeutic agents is required. Its compatibility with biological systems may facilitate the development of novel drug formulations that enhance bioavailability and therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate is primarily attributed to its amphiphilic nature . The perfluorinated chain imparts hydrophobic properties, while the sulfonate group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic surfaces, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces , leading to changes in surface tension and membrane permeability .

Comparison with Similar Compounds

Compounds with Similar Cations but Different Anions

Several bis(2-hydroxyethyl)ammonium-based compounds differ in their anionic moieties, significantly altering their properties:

Key Findings :

- Anion hydrophobicity: The perfluoroheptane sulphonate anion in the target compound provides superior hydrophobicity compared to sulfate (HSO₄⁻) or methylsulfate (CH₃SO₄⁻), making it more effective in non-polar environments .

- Thermal stability: Perfluorinated anions enhance thermal resistance (>300°C) compared to non-fluorinated analogs, which decompose at lower temperatures (~200°C) .

- Acidity : Sulphonate groups (pKa ~1.5) are stronger acids than sulfate (pKa ~2.0), influencing reactivity in aqueous systems .

Compounds with Similar Perfluorinated Anions but Different Cations

Perfluorinated sulphonates paired with alternative cations exhibit distinct behaviors:

Key Findings :

- Cation polarity: The bis(2-hydroxyethyl)ammonium cation offers higher hydrogen-bonding capacity (3 donors, 20 acceptors) than imidazolium cations, improving miscibility with polar solvents .

- Chain length effects : Longer perfluoroalkyl chains (e.g., C₁₄F₂₅ in ) increase hydrophobicity but reduce biodegradability, posing environmental concerns .

Functional Group Variations in Related Compounds

Modifications to the anion’s functional group or fluorination pattern alter performance:

Key Findings :

- Sulphonate vs. phosphate : Sulphonate-based anions exhibit higher water solubility and acidity than phosphates, favoring applications in aqueous systems .

- Environmental impact: Non-fluorinated surfactants (e.g., oleamide derivatives) are more biodegradable but lack the performance of perfluorinated analogs .

Biological Activity

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate (CAS Number: 70225-15-9) is an ionic liquid characterized by its unique structure and properties. This compound, which includes a perfluorinated chain and a quaternary ammonium group, has gained attention in various fields due to its potential biological activities and applications.

- Molecular Formula : C₁₁H₁₂F₁₅NO₅S

- Molecular Weight : 555.26 g/mol

- Boiling Point : 429.6°C

- Flash Point : 213.6°C

- LogP : 4.238, indicating a moderate hydrophobic character.

Biological Activity Overview

The biological activity of this compound can be analyzed through its interactions with biological systems, including its potential as a biocatalyst, its toxicity profile, and its biodegradability.

1. Biocatalytic Potential

Recent studies have highlighted the potential of ionic liquids like this compound in biocatalysis. The compound has been investigated for its ability to stabilize enzymes, enhancing their activity in various biochemical reactions. For instance, research on enzyme immobilization techniques shows that ionic liquids can improve the stability and reusability of biocatalysts, making them suitable for industrial applications .

2. Toxicity and Safety Assessment

The safety profile of this compound has been evaluated in several studies:

- A study conducted by the European Food Safety Authority (EFSA) concluded that the compound does not raise concerns regarding genotoxicity or bioaccumulation in humans .

- Toxicological assessments indicate that the compound exhibits low toxicity levels, with lethal concentrations (LC50) significantly higher than those of many conventional solvents .

3. Biodegradability

Research indicates that ionic liquids can vary widely in their biodegradability. This compound has shown promising results in terms of environmental impact:

- It is reported to be highly biodegradable compared to traditional organic solvents, which is crucial for reducing environmental pollution .

Case Study 1: Enzyme Stability Enhancement

A study demonstrated that this compound could enhance the stability of carboxylesterases from Exiguobacterium antarcticum. The compound was used as a solvent for enzyme reactions, resulting in improved catalytic efficiency and stability over extended periods .

Case Study 2: Toxicity Evaluation

In a comparative toxicity study involving various ionic liquids, this compound exhibited lower toxicity levels than conventional solvents such as imidazolium-based ionic liquids. The LC50 values were determined using standard aquatic toxicity tests, highlighting its safer profile for environmental applications .

Data Summary Table

| Property/Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₁₅NO₅S |

| Molecular Weight | 555.26 g/mol |

| Boiling Point | 429.6°C |

| Flash Point | 213.6°C |

| LogP | 4.238 |

| Toxicity (LC50) | Higher than conventional solvents |

| Biodegradability | Highly biodegradable |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of hydroxyl (-OH) and sulfonate (-SO₃⁻) groups, as well as the fluorinated backbone. High-resolution mass spectrometry (HRMS) can validate the molecular weight (555.01966 g/mol) . Additionally, elemental analysis should align with the molecular formula (C₁₁H₁₂F₁₅NO₅S) .

Q. What experimental precautions are necessary when handling this compound due to its physicochemical properties?

- Methodology : The high boiling point (429.6°C) and flash point (213.6°C) suggest thermal stability but require avoidance of open flames during high-temperature experiments. Use fume hoods to mitigate inhalation risks (H335 hazard code) and wear nitrile gloves to prevent skin irritation (H315/H319) . Store in airtight containers to minimize hygroscopicity, given its hydrogen bond donor/acceptor count (3/20) .

Q. How does the compound’s surfactant potential compare to structurally similar ammonium salts?

- Methodology : Compare critical micelle concentration (CMC) values with analogs like bis(2-hydroxyethyl)ammonium tetradecyl sulfate (CAS 65104-61-2) using surface tension measurements. The perfluorinated chain in the target compound likely enhances hydrophobicity, reducing CMC and improving stability in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant efficiency across different pH ranges?

- Methodology : Conduct controlled studies varying pH (1–14) and monitor colloidal stability via dynamic light scattering (DLS). The sulfonate group’s strong acidity (pKa ~1) ensures anion persistence even in low-pH environments, but hydrogen bonding with the bis(2-hydroxyethyl)ammonium cation may weaken at extreme pH, reducing micelle integrity .

Q. What strategies optimize the compound’s solubility in polar aprotic solvents for catalytic applications?

- Methodology : Pre-dry the compound to mitigate hygroscopicity. Use solvents like dimethyl sulfoxide (DMSO) or acetonitrile, which accommodate high hydrogen bond acceptor counts (20) . Sonication or elevated temperatures (≤100°C) may disrupt intermolecular hydrogen bonds between hydroxyl and sulfonate groups .

Q. How does the perfluorinated chain influence thermal degradation pathways compared to hydrocarbon surfactants?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). The C-F bonds’ high strength likely delays decomposition until >300°C, producing fluorinated fragments (e.g., CF₃ radicals), whereas hydrocarbon analogs degrade via C-C bond cleavage at lower temperatures .

Q. What analytical techniques quantify environmental persistence of this compound in aquatic systems?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to track degradation in simulated wastewater. The perfluorinated chain resists microbial and photolytic breakdown, leading to half-lives exceeding 100 days. Compare with regulatory thresholds for perfluoroalkyl substances (PFAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.